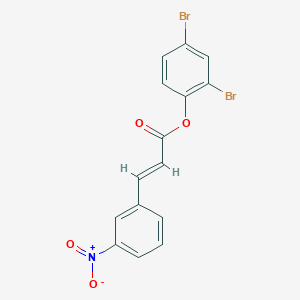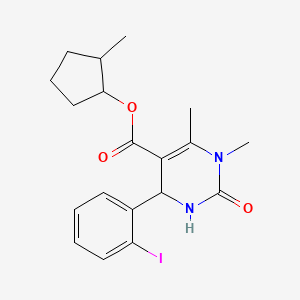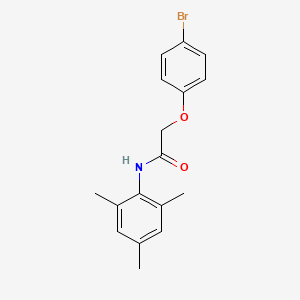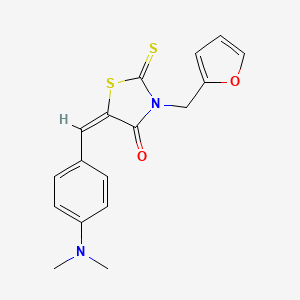
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms on the phenyl ring and a nitrophenyl group attached to a propenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves the esterification of 2,4-dibromophenol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Analytical Chemistry: Used as a reference compound in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism of action of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,4-dibromophenyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the para position.
2,4-dibromophenyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the ortho position.
2,4-dichlorophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its chemical reactivity and potential applications. The presence of bromine atoms can enhance its reactivity in substitution reactions, while the nitro group can participate in redox reactions.
特性
分子式 |
C15H9Br2NO4 |
|---|---|
分子量 |
427.04 g/mol |
IUPAC名 |
(2,4-dibromophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H9Br2NO4/c16-11-5-6-14(13(17)9-11)22-15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+ |
InChIキー |
LULPUOVMIGDUOV-QPJJXVBHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=C(C=C(C=C2)Br)Br |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11697925.png)
![3-bromo-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11697930.png)

![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11697941.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)




